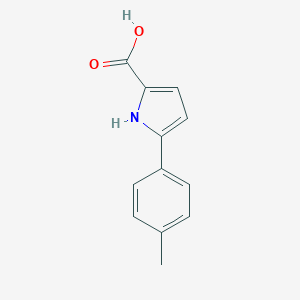

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

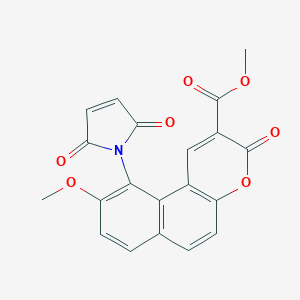

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrroles can undergo a variety of reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Nanocatalyst in Synthesis and Antibacterial Activities

5-p-Tolyl-1H-pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been utilized as a novel organic–inorganic hybrid heterogeneous nanocatalyst. This catalyst facilitates the synthesis of heterocyclic systems like isoxazolo[4,3-e]indazole, displaying moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Poormirzaei, 2020).

Ligand in Cu-Catalyzed Reactions

This compound serves as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, tolerating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman, Anderson, & Buchwald, 2008).

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids are key intermediates in synthesizing HIV-1 entry inhibitors, such as NBD-11021 and NBD-14010. These compounds are synthesized starting from pyrrole and can be prepared on a gram scale without chromatographic purification (Belov et al., 2017).

Electrochromic Device Material

This compound has been used in synthesizing soluble polymers suitable for electrochromic devices. The polymer shows good switching ability and could be a potential material for electrochromic applications (Yiĝitsoy et al., 2007).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of pyrrole-2-carboxylic acid (a related compound) was studied using single-crystal X-ray diffraction. This analysis helps understand the π-electron delocalization in such compounds, which is crucial in the field of material science (Grabowski et al., 2004).

Photophysical Properties in Lanthanide Complexes

Pyrrole-derivatized carboxylate ligands, including variants of this compound, have been used to prepare lanthanide coordination compounds. These compounds demonstrate enhanced luminescent properties, indicating their potential in light-emitting applications (Law et al., 2007).

Corrosion Inhibition in Metal Surfaces

Derivatives of this compound have shown potential in inhibiting corrosion in metals like steel, particularly in harsh environments like hydrochloric acid solutions. This indicates its utility in industrial applications, especially in petroleum refining facilities (Lgaz et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAOFSHCGOMMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349422 |

Source

|

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131172-59-3 |

Source

|

| Record name | 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)